molecular formula C12H15N3 B140512 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine CAS No. 149692-82-0

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

Cat. No. B140512
M. Wt: 201.27 g/mol
InChI Key: OUNKWLVIJBPPIF-UHFFFAOYSA-N
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Description

The compound "4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine" is a structural motif found in various chemical entities that have significant pharmacological properties. This structure is a part of several synthetic targets due to its relevance in medicinal chemistry, particularly in the synthesis of compounds that interact with biological receptors such as dopamine D4 receptors and potential substance P antagonists .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including nucleophilic aromatic substitution, hydrogenation, iodination , and electrophilic fluorination . For instance, the synthesis of a fluorophenyl derivative involved a four-step approach, starting with a trimethylstannyl precursor and ending with a high specific radioactivity fluorination step . Another example is the three-step synthesis of a key intermediate in the production of Crizotinib, which required optimization for successful scale-up . These syntheses highlight the complexity and the need for precise control over reaction conditions to obtain the desired products.

Molecular Structure Analysis

The molecular structure of compounds containing the "4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine" motif has been studied using various spectroscopic and theoretical methods. NMR spectroscopy, including 1H, 13C, and 15N NMR, has been employed to investigate the stable forms and molecular structure of related compounds . Additionally, DFT calculations have been used to analyze the molecular structures and stability of hydrazone tautomers in the synthesis of triazole derivatives .

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyridine derivatives has been explored in various contexts. For example, the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines involved cycloaddition reactions followed by reductive opening of lactone-bridged adducts . Forced degradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown that these compounds are sensitive to photolysis, hydrolysis, and oxidation, with the degradation process targeting various rings in the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the "4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine" structure are influenced by their molecular conformation and substituents. For instance, the solvent has been shown to affect the molecular geometry and stability of conformers in NMR studies . The photostability and hydrolytic stability of these compounds are also dependent on their chemical structure, with certain substituents providing increased stability against hydrolysis and oxidation .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : A study by Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound similar to 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine, emphasizing its significance in medicinal chemistry (Smaliy et al., 2011).
  • Crystal Structure Analysis : Pfaffenrot et al. (2012) investigated the crystal structure of a related pyrrolopyridine compound, providing insights into molecular conformations and intermolecular interactions (Pfaffenrot et al., 2012).

Biological Activity and Applications

  • Enzyme Inhibition Studies : Venkateshan et al. (2019) conducted a study on pyridine derivatives, including molecular docking with enzymes, hinting at potential applications in targeting specific biological pathways (Venkateshan et al., 2019).
  • Ligand Binding and Receptor Studies : Research by Bignan et al. (2006) on indoles and pyrrolopyridines, including structures with piperidine, revealed high-affinity binding to ORL-1 receptors, suggesting potential therapeutic uses (Bignan et al., 2006).
  • Antitumor Activity : Carbone et al. (2013) synthesized nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, and found significant antitumor activity in mesothelioma models, highlighting the compound's potential in cancer therapy (Carbone et al., 2013).

Other Relevant Studies

  • Antimicrobial Activity : Krolenko et al. (2016) synthesized oxadiazole derivatives containing pyrrolidine and piperidine rings, observing strong antimicrobial activity, which might be relevant for similar structures like 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine (Krolenko et al., 2016).

Future Directions

The future directions of the research on 1H-pyrrolo[2,3-b]pyridine derivatives involve further optimization of these compounds for cancer therapy . The compound 4h, with low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization .

properties

IUPAC Name

3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNKWLVIJBPPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420614
Record name 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

CAS RN

149692-82-0
Record name 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
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Synthesis routes and methods I

Procedure details

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester (963 mg, 3.2 mmol) was set stirring in 1:1 TFA/CH2Cl2. After 45 min the mixture was evaporated and the golden oil brought up in Et2O. A solid formed and was filtered, washed with Et2O and air dried to give 974 mg (96%) of a white solid as a TFA salt. MS (electrospray): exact mass calculated for C12H15N3, 201.13; m/z found, 202.1 [M++H]. 1H NMR (CDCl3, 400 MHz): 8.09 (dd, J=3.33 Hz, 1.57 Hz, 1H), 7.89 (dd, J=6.26 Hz, 1.57 Hz, 1H), 7.01 (s, 1H), 6.99 (dd, J=4.89 Hz, 3.13 Hz, 1H), 5.04 (br s, 2H), 3.11-3.04 (m, 2H), 2.88-2.79 (m, 1H), 2.73-2.64 (m, 2H), 1.94 (d, J=12.52 Hz, 2H), 1.65-1.63 (m, 2H).
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

TFA (5.0 mL, 3.58 mmol) was added in one portion at ambient temperature to a stirred suspension of tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate (1.08 g, 3.58 mmol) in DCM (8 mL). The resulting solution was stirred for 30 minutes then applied to an SCX column and eluted with MeOH followed by 2M ammonia in methanol. Pure fractions were combined and concentrated by evaporation, then triturated with ether to give a solid which was collected by filtration and air-dried to give 3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine (0.64 g, 88%) as a colourless solid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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